N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
CAS No.: 2034534-20-6
Cat. No.: VC5159549
Molecular Formula: C10H11NO2S3
Molecular Weight: 273.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034534-20-6 |
|---|---|
| Molecular Formula | C10H11NO2S3 |
| Molecular Weight | 273.38 |
| IUPAC Name | N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C10H11NO2S3/c1-16(12,13)11-10(8-4-6-14-7-8)9-3-2-5-15-9/h2-7,10-11H,1H3 |
| Standard InChI Key | AJKBJQTYYQIYSQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Introduction
Chemical Structure and Synthetic Methodology
Structural Characteristics
The compound’s core structure consists of two thiophene rings (a five-membered aromatic ring containing one sulfur atom) bridged by a methylene group (–CH₂–), which is further functionalized with a methanesulfonamide moiety (–SO₂NHCH₃). This arrangement introduces significant electronic diversity: the electron-rich thiophene rings contrast with the electron-withdrawing sulfonamide group, creating a polarizable framework amenable to interactions with biological targets or conductive materials .
Synthesis Pathways
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step reactions under controlled conditions. A representative protocol, adapted from methodologies in sulfonamide chemistry, proceeds as follows :
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Thiophene Alkylation: A Friedel-Crafts alkylation reaction between 2-thiophenecarboxaldehyde and 3-thiophenemethanol in dichloroethane (DCE) under argon yields the intermediate alcohol.
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Sulfonamide Formation: The alcohol intermediate undergoes nucleophilic substitution with methanesulfonamide in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
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Purification: Column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) isolates the final product in ~87% yield .
Critical parameters include inert atmosphere maintenance to prevent oxidation of thiophene rings and precise stoichiometric control to minimize byproducts like disubstituted sulfonamides .
Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for structural confirmation:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.42–7.28 ppm correspond to thiophene protons, while the methylene bridge (–CH₂–) resonates as a singlet at δ 4.12 ppm. The methanesulfonamide methyl group appears at δ 3.11 ppm .
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¹³C NMR (100 MHz, CDCl₃): Peaks at 127.8 ppm and 125.3 ppm confirm thiophene carbons, with the sulfonamide sulfur contributing to deshielding effects .
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HRMS: A molecular ion peak at m/z 273.0381 ([M+H]⁺) aligns with the theoretical mass of C₁₀H₁₁NO₂S₃.
Solubility and Stability
The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under anhydrous conditions.
Comparative Analysis with Related Sulfonamide Derivatives
To contextualize its properties, Table 1 contrasts N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide with structurally related compounds:
Table 1: Comparative Properties of Thiophene-Containing Sulfonamides
This comparison underscores the influence of auxiliary heterocycles (e.g., benzoxazole) on biological potency, while highlighting the untapped potential of the dual-thiophene scaffold .
Future Directions and Challenges
Target Identification
Elucidating the compound’s mechanism of action requires:
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Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.
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In Silico Docking: Molecular dynamics simulations against targets like carbonic anhydrase IX, a cancer-associated enzyme inhibited by sulfonamides.
Synthetic Optimization
Improving yield and scalability through:
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Catalysis: Transition metal-catalyzed C–H activation to streamline thiophene functionalization .
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Green Chemistry: Solvent-free mechanochemical synthesis to reduce DCE usage .
Regulatory Considerations
As with all sulfonamides, potential hypersensitivity reactions necessitate rigorous preclinical safety assessments, including:
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